(R)-8-Bromochroman-4-amine hydrochloride
Description
Significance of Chiral Amines in Organic Synthesis
Chiral amines are organic compounds that play a pivotal role in the synthesis of a wide range of biologically active molecules and fine chemicals. nih.govopenaccessgovernment.org Their importance stems from the concept of chirality, a geometric property where a molecule is non-superimposable on its mirror image, much like a pair of hands. openaccessgovernment.org This stereochemical property is fundamental in biological systems, as living organisms are composed of chiral molecules such as amino acids and sugars. openaccessgovernment.org
In pharmaceutical development, the chirality of a drug molecule can have profound effects on its therapeutic activity. Often, only one enantiomer (one of the mirror-image forms) is responsible for the desired pharmacological effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org A well-known historical example is the drug Thalidomide, where one enantiomer was effective as a sedative, while the other had tragic teratogenic effects. openaccessgovernment.org Consequently, the ability to synthesize single, pure enantiomers of drug candidates is of paramount importance.
Chiral amines are crucial intermediates and building blocks in asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product. nih.govsigmaaldrich.com They are widely used as:
Chiral auxiliaries: Temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.
Chiral catalysts and ligands: Used in small amounts to control the enantioselectivity of a chemical transformation. nih.govalfachemic.com
Resolving agents: To separate racemic mixtures (equal mixtures of both enantiomers) of acidic or basic compounds. sigmaaldrich.com
The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, drives continuous innovation in the methods for synthesizing chiral amines. openaccessgovernment.orgresearchgate.net
Overview of Chroman Scaffolds in Molecular Design
The chroman ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a prominent feature in a multitude of natural products and synthetic compounds. This scaffold is often referred to as a "privileged structure" in medicinal chemistry. The term, introduced by Evans et al. in 1988, describes molecular frameworks that can bind to a variety of biological targets, making them excellent starting points for the design of new therapeutic agents. mdpi.com
The versatility of the chroman scaffold is attributed to its rigid, three-dimensional shape and the potential for substitution at various positions on the ring system. This allows for the fine-tuning of a molecule's physicochemical properties, such as its size, shape, and electronic distribution, to optimize its interaction with a specific biological target.
Derivatives of the chroman scaffold, including chromanones (chroman-4-ones), exhibit a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net The chroman framework is a key component in compounds developed for various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions. researchgate.netresearchgate.netasianpubs.org Its presence in natural products with known biological profiles further underscores its importance as a template for drug discovery and development. mdpi.com The ability to synthesize and modify the chroman scaffold allows chemists to create diverse libraries of compounds for screening and lead optimization in the quest for new and effective medicines. mdpi.com
Research Landscape of (R)-8-Bromochroman-4-amine Hydrochloride
This compound is a specific chiral building block that integrates the key features of a chroman scaffold with a stereochemically defined amine at the C4 position and a bromine substituent at the C8 position of the aromatic ring. The "(R)" designation specifies the absolute configuration at the chiral center (C4). Supplied as a hydrochloride salt, the compound generally exhibits enhanced stability and is easier to handle in a laboratory setting.
This compound serves as a valuable intermediate in advanced organic synthesis. The combination of the rigid chroman framework, the reactive amine group, the specific stereochemistry, and the bromine atom—which can participate in various cross-coupling reactions—provides a versatile platform for constructing more complex molecules. Researchers utilize such chiral building blocks for the systematic exploration of chemical space in the development of new compounds with potential applications in materials science and medicinal chemistry.
Basic chemical information for this compound is available from various chemical suppliers.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride americanelements.com |
| CAS Number | 1810074-69-1 americanelements.comcato-chem.com |
| Chemical Formula | C₉H₁₁BrClNO americanelements.com |
| Molecular Weight | 264.55 g/mol americanelements.com |
| Canonical SMILES | C1COC2=C(C1N)C=CC=C2Br.Cl americanelements.com |
While its chloro-analogue, (R)-8-chlorochroman-4-amine hydrochloride, is mentioned in the context of synthetic strategies like asymmetric hydrogenation, detailed, peer-reviewed research focusing specifically on the synthesis, characterization, and reactivity of the bromo-derivative is less prevalent in readily accessible literature. Its primary role appears to be that of a specialized building block available for purchase, intended for use in the synthesis of more elaborate target molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQWQSPIBHZSG-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-69-1 | |
| Record name | 2H-1-Benzopyran-4-amine, 8-bromo-3,4-dihydro-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Stereochemical Investigations of R 8 Bromochroman 4 Amine Hydrochloride
Principles of Chirality and Enantiomerism in Chroman Systems
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. wikipedia.orglibretexts.org Molecules that exhibit this property are called chiral, and the two non-superimposable mirror-image forms are known as enantiomers. wikipedia.orgkhanacademy.org In organic molecules, chirality most often arises from a carbon atom bonded to four different substituents, which is referred to as a stereocenter or chiral center. wikipedia.org
The core structure of (R)-8-Bromochroman-4-amine hydrochloride is the chroman ring system. The key feature conferring chirality upon this molecule is the stereogenic center at the C4 position, where the amine group is attached. The "(R)" designation in its name specifies the absolute configuration at this C4 stereocenter, defining it as a single enantiomer. wikipedia.org Its mirror image counterpart would be the (S)-enantiomer. A mixture containing equal amounts of both (R) and (S) enantiomers is called a racemic mixture. wikipedia.org
Stereoselective Transformations and Control
The synthesis of a single enantiomer of a chiral molecule like (R)-8-Bromochroman-4-amine requires methods that can control the three-dimensional outcome of a chemical reaction. This is the domain of stereoselective synthesis, which encompasses both diastereoselective and enantioselective reactions.
Enantioselective reactions are chemical transformations that preferentially form one enantiomer over the other from an achiral or racemic starting material. This is typically achieved by using a chiral catalyst, reagent, or auxiliary that influences the reaction pathway. researchgate.netorganic-chemistry.org For the synthesis of chiral chroman-4-amines, a key strategy is the enantioselective reduction of the corresponding prochiral ketone, 8-bromochroman-4-one (B1287176).
A highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction . This reaction uses a chiral oxazaborolidine catalyst to deliver a hydride reducing agent to one face of the carbonyl group, leading to the formation of the corresponding alcohol with high enantiomeric excess (ee). The resulting (S)-8-bromochroman-4-ol can then be converted to (R)-8-bromochroman-4-amine via a two-step process involving activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by nucleophilic substitution with an amine source, which proceeds with inversion of stereochemistry.
Another powerful enantioselective method is asymmetric reductive amination . This approach directly converts the 8-bromochroman-4-one into the desired (R)-amine in a single step. The reaction involves the formation of an imine intermediate, which is then reduced in a stereoselective manner using a chiral catalyst and a suitable reducing agent.
Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. Diastereomers are stereoisomers that are not mirror images of each other. stanford.edu Such reactions are common when a new stereocenter is created in a molecule that already contains one or more stereocenters. While not the primary method for establishing the C4 stereocenter from an achiral precursor, diastereoselective transformations are crucial in more complex syntheses involving the chroman scaffold where multiple stereocenters are generated. oup.comacs.org For example, various cascade reactions and cycloadditions have been developed to produce highly substituted chroman derivatives with excellent diastereoselectivity. acs.orgnih.govdntb.gov.ua
| Method | Type | Starting Material | Key Features | Product |
|---|---|---|---|---|
| CBS Reduction + SN2 Substitution | Enantioselective | 8-Bromochroman-4-one | Uses a chiral oxazaborolidine catalyst for asymmetric reduction to an alcohol, followed by substitution with inversion of configuration. | (R)-8-Bromochroman-4-amine |
| Asymmetric Reductive Amination | Enantioselective | 8-Bromochroman-4-one | One-pot conversion of a ketone to a chiral amine using a chiral catalyst. | (R)-8-Bromochroman-4-amine |
| Michael Addition-Inspired Cascade | Diastereoselective | ortho-Hydroxychalcones | Creates multiple stereocenters in a single, highly diastereoselective transformation. acs.org | Polycyclic chroman derivatives |
| Intramolecular Friedel–Crafts Epoxy–Arene Cyclization | Diastereoselective | Glycidyl ethers | Completely regio- and cis-diastereoselective cyclization to form fused chroman systems. nih.govdntb.gov.ua | cis-Chroman-fused tetralins |
Role of Chiral Auxiliaries in Stereochemical Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. researchgate.net Although specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for a discussion of potential strategies. The general approach involves the covalent attachment of a chiral auxiliary to a prochiral precursor, typically 8-bromochroman-4-one, or a related intermediate, to induce diastereoselectivity in a subsequent bond-forming reaction that establishes the C4 stereocenter.
Several classes of chiral auxiliaries have been successfully employed in the asymmetric synthesis of chiral amines and related compounds and could be hypothetically applied to the synthesis of (R)-8-Bromochroman-4-amine. nih.gov These include oxazolidinones, pseudoephedrine and its analogs, and sulfinamides.
Evans Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries. researchgate.net In a potential synthetic route, 8-bromochroman-4-one could be converted to an enamine or a related derivative, which is then acylated with a chiral oxazolidinone. The resulting N-acyloxazolidinone can undergo diastereoselective transformations, such as alkylation or reduction, where the bulky substituent on the oxazolidinone directs the approach of the reagent from the less sterically hindered face, thus controlling the stereochemistry of the newly formed chiral center. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the chroman-4-amine (B2768764) precursor.
Pseudoephedrine and Pseudoephenamine: Pseudoephedrine and its analog, pseudoephenamine, can be used as chiral auxiliaries in the asymmetric alkylation of enolates. nih.gov A carboxylic acid precursor that could be cyclized to form the chromanone ring could be first converted to a pseudoephedrine amide. Diastereoselective alkylation of the enolate derived from this amide, followed by cyclization and removal of the auxiliary, could provide an enantiomerically enriched intermediate for the synthesis of (R)-8-Bromochroman-4-amine. Pseudoephenamine has been shown to be a particularly effective auxiliary for the formation of quaternary carbon centers. nih.gov
Sulfinamides (Ellman's Auxiliary): Tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a versatile chiral auxiliary for the asymmetric synthesis of amines. whiterose.ac.uk The synthesis would involve the condensation of 8-bromochroman-4-one with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl-ketimine. Diastereoselective reduction of this ketimine, for example with a hydride reagent, would lead to the formation of the corresponding sulfinamide. The stereochemical outcome is controlled by the delivery of the hydride from the less hindered face of the C=N bond, which is directed by the bulky tert-butyl group of the sulfinyl moiety. Finally, acidic hydrolysis removes the auxiliary to afford the chiral primary amine hydrochloride.
| Chiral Auxiliary | General Application in Asymmetric Synthesis | Potential Application for (R)-8-Bromochroman-4-amine Synthesis |
|---|---|---|
| Evans Oxazolidinones | Diastereoselective alkylations, aldol (B89426) reactions, and reductions of N-acyloxazolidinones. researchgate.net | Diastereoselective functionalization of an N-acyloxazolidinone derived from a chroman precursor. |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amide enolates. nih.gov | Asymmetric alkylation of a precursor carboxylic acid amide prior to cyclization. |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines via diastereoselective reduction of N-sulfinyl-imines. whiterose.ac.uk | Direct asymmetric synthesis from 8-bromochroman-4-one via a chiral N-sulfinyl-ketimine intermediate. |
Racemization Studies and Control
The chiral center in (R)-8-Bromochroman-4-amine is a benzylic amine. Benzylic stereocenters are potentially susceptible to racemization due to the ability of the adjacent aromatic ring to stabilize a transient carbocation, carbanion, or radical intermediate. cardiff.ac.uk
Potential Racemization Mechanisms:
Imine-Enamine Tautomerism: In the free base form, (R)-8-Bromochroman-4-amine could potentially undergo racemization through imine-enamine tautomerism. This would require an oxidation to the corresponding imine, which is achiral at the C4 position, followed by a non-stereoselective reduction back to the amine. However, under typical storage conditions, this is unlikely to be a significant pathway without the presence of specific reagents.
Formation of a Stabilized Intermediate: Under certain conditions, such as strong acid or base, or upon exposure to heat or light, the C-N bond could be cleaved, or the C-H bond at the stereocenter could be labilized.
Under acidic conditions: Protonation of the amine group would make it a better leaving group. While unlikely to proceed via a direct SN1 mechanism to form a carbocation due to the instability of a primary carbocation, any reaction that could lead to a planar, stabilized intermediate could result in racemization. The hydrochloride salt form generally enhances stability and reduces the likelihood of such processes.
Under basic conditions: A strong base could potentially deprotonate the amine or, less likely, the C-H bond at the C4 position. Formation of a carbanion at the benzylic position would lead to rapid racemization due to the resonance stabilization provided by the aromatic ring. The electron-withdrawing nature of the bromine atom on the aromatic ring could slightly increase the acidity of the benzylic proton, but very strong basic conditions would be required.
Control of Racemization:
To maintain the stereochemical integrity of this compound, several factors should be controlled:
pH: Maintaining the compound as its hydrochloride salt is crucial. The protonated form of the amine is less susceptible to oxidation and deprotonation at the nitrogen, which are potential initiating steps for racemization pathways. Extreme pH values should be avoided.
Temperature: Elevated temperatures can provide the activation energy for racemization processes. Therefore, storage at controlled, cool temperatures is advisable.
Light: Photochemical processes can sometimes induce racemization through radical intermediates. Protection from light during storage and handling is a good practice.
Solvent: The choice of solvent can influence the rate of racemization. Aprotic, non-polar solvents are generally preferred for storing the free base, while for the hydrochloride salt, polar aprotic or protic solvents in which it is stable can be used, avoiding strongly basic or acidic conditions.
| Factor | Influence on Racemization | Control Measures |
|---|---|---|
| pH | Extreme pH can catalyze racemization via carbocation or carbanion intermediates. | Maintain as the hydrochloride salt; avoid strongly acidic or basic conditions. |
| Temperature | Higher temperatures increase the rate of racemization. | Store at low or ambient temperatures. |
| Light | UV light can potentially initiate radical-mediated racemization. | Store in amber vials or in the dark. |
| Oxidizing/Reducing Agents | Can lead to the formation of achiral imine intermediates. | Avoid exposure to strong oxidizing or reducing agents. |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (R)-8-Bromochroman-4-amine hydrochloride, both ¹H and ¹³C NMR studies are critical for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, benzylic, and aliphatic protons of the chroman ring system would be observed. The protons on the aromatic ring would appear as multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm, with their splitting patterns dictated by their coupling with adjacent protons. The proton at the chiral center (C4-H) would likely appear as a multiplet, due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene groups in the chroman ring would also exhibit complex splitting patterns. The amine and hydrochloride protons may appear as broad signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The aromatic carbons would resonate in the downfield region of the spectrum. The carbon atom bearing the bromine (C8) would be significantly influenced by the halogen's electronegativity. The chiral carbon (C4) attached to the amino group would appear in the aliphatic region, and its chemical shift would be indicative of the presence of the nitrogen atom. The other aliphatic carbons of the chroman ring would resonate at higher fields.
A representative, though hypothetical, data table of expected chemical shifts is provided below. Actual experimental values may vary based on the solvent and other acquisition parameters.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 7.5 (m) | 110 - 155 |
| C4-H | 4.0 - 4.5 (m) | 45 - 55 |
| CH₂ (C2/C3) | 1.8 - 2.5 (m) | 20 - 35 |
| NH₃⁺ | Broad singlet | - |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₁BrClNO.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature provides definitive evidence for the presence of these halogens in the molecule. Fragmentation patterns observed in the MS/MS spectrum would offer further structural insights, corresponding to the loss of specific fragments from the parent molecule, which can be used to piece together the molecular structure.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 264.9947 | Calculated for C₉H₁₂⁷⁹BrN₂O⁺ |
| [M+H+2]⁺ | 266.9927 | Isotopic peak due to ⁸¹Br and ³⁷Cl |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine hydrochloride, which typically appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-N and C-O stretching vibrations would also be present in the fingerprint region of the spectrum. The C-Br stretching vibration would be expected at lower frequencies, typically below 800 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1250 - 1020 |
| C-O Stretch | 1260 - 1000 |
| C-Br Stretch | < 800 |
Electronic Spectroscopy (UV-Vis) for Chromophoric Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophoric systems, such as the substituted benzene (B151609) ring in this compound.
The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic ring. The presence of the bromine atom and the ether oxygen attached to the benzene ring would influence the position and intensity of these absorption bands. The exact wavelength of maximum absorbance would need to be determined experimentally but would likely fall in the 200-300 nm range, which is characteristic of substituted benzene derivatives.
| Transition | Expected λ_max (nm) |
| π → π* | 200 - 300 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.orgnih.gov
For chroman derivatives, DFT calculations are employed to understand how different substituents affect the electronic properties of the scaffold. For instance, the introduction of an electron-withdrawing group like bromine at the C8 position, as in (R)-8-Bromochroman-4-amine, is expected to influence the electron density distribution across the aromatic ring and impact the HOMO-LUMO energies. Global reactivity descriptors, derived from these energies, help quantify the chemical behavior of the molecule. nih.govmdpi.com
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Hypothetical Chroman Derivative Note: These values are illustrative and based on typical findings for similar heterocyclic compounds.
| Parameter | Symbol | Formula | Illustrative Value | Interpretation |
| HOMO Energy | EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. rsc.org |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness | S | 1 / η | 0.38 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.85 eV | Measures the power of an atom or group to attract electrons. mdpi.com |
| Chemical Potential | µ | -χ | -3.85 eV | Represents the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | µ² / 2η | 2.80 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
These parameters are crucial for predicting how a molecule like (R)-8-Bromochroman-4-amine might interact with biological targets or other reagents.
For chiral molecules such as (R)-8-Bromochroman-4-amine, chiroptical spectroscopies like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration. researchgate.net Computational methods play a vital role here, as the experimental spectra can be compared with spectra predicted by quantum chemical calculations.
The process involves first performing a conformational search to identify all low-energy structures of the molecule. Subsequently, for each stable conformer, the ECD and VCD spectra are calculated, typically using Time-Dependent DFT (TD-DFT) for ECD and DFT for VCD. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. nih.gov A match between the predicted spectrum for the (R)-enantiomer and the experimental spectrum confirms the absolute configuration of the synthesized compound. This combined experimental and theoretical approach is considered the gold standard for stereochemical assignment in chiral molecules. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. frontiersin.org An MD simulation models the system as a collection of atoms interacting through a defined force field and integrates Newton's laws of motion to track their movements over time. mdpi.com
For a molecule like (R)-8-Bromochroman-4-amine, MD simulations can reveal the preferred three-dimensional shapes (conformations) it adopts in solution. The simulation typically involves three stages:
Energy Minimization: The initial structure is optimized to remove any unfavorable steric clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the molecule and solvent to relax into a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Analysis of the trajectory can identify stable conformational states, the transitions between them, and how the molecule's shape is influenced by its environment. This information is critical for understanding how the ligand might adapt its shape to fit into a biological target's binding site. nih.govdntb.gov.ua
Homology Modeling for Ligand-Target Interactions (Structural Aspects)
To understand how a molecule exerts its biological effect, it is crucial to study its interaction with its protein target. When an experimental structure of the target protein is unavailable, a computational technique called homology modeling can be used to build a reliable 3D model based on the known structure of a related (homologous) protein. researchgate.net
Once a model of the target protein is obtained, molecular docking is used to predict the preferred binding pose of a ligand, such as (R)-8-Bromochroman-4-amine, within the protein's active site. researchgate.net Docking algorithms sample a large number of possible orientations and conformations of the ligand and score them based on their steric and energetic complementarity to the binding site. nih.gov
The results of a docking study can:
Identify the most likely binding mode of the ligand.
Reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Provide a binding affinity score, which estimates the strength of the ligand-protein interaction. nih.gov
Studies on analogous chroman-based compounds have used docking to elucidate interactions with targets like SIRT2 and MAP kinase, guiding the design of more potent inhibitors. nih.govnih.gov
Table 2: Hypothetical Docking Results for (R)-8-Bromochroman-4-amine with a Kinase Target Note: This data is illustrative, representing typical outputs from a molecular docking study.
| Parameter | Result |
| Target Protein | Kinase XYZ (Homology Model) |
| Docking Score | -8.5 kcal/mol |
| Key Predicted Interactions | |
| Hydrogen Bond | Amine group (NH₂) with backbone C=O of GLU-85 |
| Hydrogen Bond | Amine group (NH₂) with side chain OH of SER-150 |
| Pi-Stacking | Benzene (B151609) ring of chroman with PHE-168 |
| Halogen Bond | Bromine atom with backbone C=O of LEU-83 |
| Hydrophobic Interactions | Chroman ring with VAL-35, ALA-50, ILE-148 |
Structure-Activity Relationship (SAR) Studies based on Molecular Design
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. gu.se Computational modeling is integral to modern SAR, helping to rationalize experimental findings and guide the design of new, improved analogs. mdpi.com
For the chroman scaffold, extensive SAR studies have been conducted. nih.govnih.govresearchgate.net These studies have revealed key structural requirements for various biological activities, such as antimalarial, SIRT2 inhibitory, and antifungal effects. mdpi.comnih.govacs.org For example, research on chroman-4-one derivatives as SIRT2 inhibitors has shown that substitutions at the C6 and C8 positions with large, electron-withdrawing groups, such as bromine, are favorable for activity. nih.govacs.org The position and nature of substituents on both the heterocyclic and aromatic rings can dramatically influence potency and selectivity. acs.orgnih.gov
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Chroman Derivatives Note: This table synthesizes general findings from SAR studies on various chroman and chroman-4-one analogs.
| Position of Modification | Type of Substituent | General Effect on Activity | Reference |
| C2 | Alkyl chains (3-5 carbons) | Increased potency for SIRT2 inhibition. | nih.gov |
| C4 | Carbonyl group (C=O) | Essential for SIRT2 inhibitory activity in chroman-4-ones. | acs.org |
| C6 | Electron-withdrawing groups (e.g., Br, Cl) | Favorable for SIRT2 inhibition and antifungal activity. | nih.govnih.gov |
| C8 | Electron-withdrawing groups (e.g., Br) | Favorable for SIRT2 inhibition. | acs.org |
| Amine at C4 | Varies with target | The amine group provides a key hydrogen bond donor for interactions with many targets. | nih.gov |
These established SAR principles provide a strong foundation for the molecular design of novel (R)-8-Bromochroman-4-amine derivatives, allowing chemists to rationally modify the structure to optimize its interaction with a specific biological target.
Synthetic Applications and Derivative Development
(R)-8-Bromochroman-4-amine Hydrochloride as a Chiral Building Block
This compound serves as a crucial chiral building block in advanced organic synthesis. The defined stereochemistry at the C4 position, featuring an amine group, is a key structural feature for creating enantiomerically pure molecules. The hydrochloride salt form enhances the compound's stability and handling properties, making it well-suited for laboratory use. The presence of the chroman core, combined with the stereochemically defined amine and the bromine substituent on the aromatic ring, offers multiple points for synthetic modification.
The development of new pharmaceuticals increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets, which are themselves chiral. The synthesis of enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. The use of starting materials like this compound is a fundamental strategy to achieve this stereochemical control in the final products.
Scaffold Derivatization for Diverse Molecular Architectures
The chroman framework is a privileged structure in medicinal chemistry, and this compound is an excellent precursor for accessing a variety of derivatives. The amine group can be readily transformed or used as a handle for further functionalization, while the bromo-substituent allows for cross-coupling reactions to introduce additional complexity.
A significant application of chroman-based building blocks is the synthesis of chroman-4-one and chromone (B188151) derivatives. These scaffolds are present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Synthetic methods often involve the transformation of the amine group at the C4 position into a carbonyl group, or the use of related chroman precursors that can be cyclized to form the desired ketone.
For instance, a common strategy to synthesize chroman-4-ones involves a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael ring closure. While this compound itself would require modification to be a direct precursor in this specific reaction, its structural motifs are central to the design of related starting materials. The 8-bromo substitution is particularly relevant as it has been shown to be favorable for the potency of certain enzyme inhibitors. jmbfs.orgdoi.orgnih.gov
The chroman scaffold can be further elaborated by introducing various functional groups, or heterofunctionalities, to modulate the physicochemical and pharmacological properties of the resulting molecules. Research has demonstrated that the chroman-4-one skeleton can be functionalized at multiple positions. For example, bromination at the 3-position of a chroman-4-one intermediate opens the door to a variety of substitution reactions. This allows for the introduction of diverse substituents such as amino, acetoxy, and cyano groups, significantly expanding the chemical space accessible from the core chroman structure. acs.org These modifications are crucial for fine-tuning the biological activity and pharmacokinetic profiles of new drug candidates. researchgate.net
Design and Synthesis of Peptidomimetics Utilizing Chroman Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The rigid structure of the chroman scaffold makes it an attractive template for designing peptidomimetics, particularly for mimicking β-turns in peptides. acs.org
By attaching appropriate amino acid side chains as substituents onto the chroman framework, chemists can create molecules that present these side chains in a specific three-dimensional orientation, thereby mimicking the bioactive conformation of a peptide. acs.org Chroman-4-ones and chromones have been successfully employed as scaffolds for the development of such peptidomimetics. acs.org For example, a 3-hydroxychromone-derived fluorescent amino acid has been incorporated into antimicrobial peptides to study their interactions within biological systems, showcasing the utility of the chromone core in peptide science. nih.gov The synthesis of these complex molecules often relies on the strategic functionalization of building blocks derived from precursors like (R)-8-Bromochroman-4-amine.
Development of Enzyme Inhibitors Based on Chroman Derivatives (e.g., Sirtuin 2 Inhibitors)
The chroman-4-one and chromone scaffolds have proven to be particularly fruitful in the development of enzyme inhibitors. A notable example is the creation of selective inhibitors for Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases and cancer. jmbfs.orgresearchgate.netnih.gov
Structure-activity relationship (SAR) studies have revealed that substitution patterns on the chroman ring are critical for inhibitory potency and selectivity. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for SIRT2 inhibition. jmbfs.orgdoi.org Several highly potent and selective SIRT2 inhibitors feature a bromo-substituent at the 8-position, underscoring the importance of precursors like this compound in this field. jmbfs.orgdoi.orgnih.gov
The table below summarizes the inhibitory activity of selected chroman-4-one derivatives against SIRT2, highlighting the contribution of the substitution pattern.
| Compound | Substituents | SIRT2 IC₅₀ (µM) |
| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 |
This table is generated based on data from cited research articles to illustrate the structure-activity relationship. doi.orgnih.gov
These findings demonstrate that the chroman scaffold is a viable starting point for developing potent and selective enzyme inhibitors, with the 8-bromo substitution playing a key role in enhancing activity.
Exploration of Analogs for Receptor Binding Studies (Structural Focus)
The structural features of the chroman ring system make it a versatile scaffold for designing ligands that can bind to a variety of biological receptors. By modifying the substitution pattern on the chroman core, researchers can investigate the structure-activity relationships (SAR) that govern receptor binding and selectivity.
Molecular modeling and docking studies are often employed to understand how chroman derivatives interact with the binding sites of receptors. For example, studies on chroman derivatives have explored their binding affinity for opioid receptors, serotonin (B10506) (5-HT) receptors, and estrogen receptors. jmbfs.orgdoi.org These studies reveal that the precise positioning of substituents on the chroman ring influences the binding mode and affinity. The 8-position, occupied by bromine in the parent compound, is a key site for modification. Altering the substituent at this position can change how the ligand fits into the receptor's binding pocket, affecting interactions with key amino acid residues. jmbfs.org
For instance, in the context of 5-HT₁ₐ receptor and serotonin transporter binding, the stereochemistry at the 3-position of the chroman ring, along with the nature of the substituents, was found to be crucial for affinity and functional activity. doi.org Similarly, SAR studies of chromene derivatives as selective estrogen receptor modulators (SERMs) have shown that modifications around the chromene scaffold lead to compounds with potent binding affinities and distinct agonist/antagonist profiles. While direct receptor binding studies on analogs of this compound are not extensively detailed in the public domain, the principles derived from related chroman structures highlight the importance of systematic structural modification for optimizing receptor interactions.
Mechanistic Organic Chemistry Investigations
Reaction Mechanism Elucidation for Synthetic Transformations
The synthesis of the target compound typically begins with the formation of the racemic chromanone precursor, 8-bromochroman-4-one (B1287176). This is often achieved through a base-promoted reaction between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, involving a crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov From this key intermediate, two primary strategies are employed to introduce the chiral amine.
Asymmetric Reductive Amination: This is a highly efficient, atom-economical method for directly converting the ketone to the chiral amine. The mechanism proceeds in two main stages:
Imine Formation: The carbonyl group of 8-bromochroman-4-one reacts with an amine source, such as ammonia (B1221849) or a protected amine equivalent, under acidic or Lewis acidic catalysis to form a key iminium cation intermediate. This step is a reversible equilibrium.
Stereoselective Reduction: A chiral catalyst, typically a transition metal complex (e.g., Iridium, Rhodium, or Ruthenium) with a chiral ligand, coordinates to the iminium ion. acs.orgresearchgate.net A hydride source (often H₂) then delivers a hydride ion to one face of the C=N double bond. The facial selectivity is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the active site, favoring the approach of the hydride to form the (R)-enantiomer. acs.org
Chiral Resolution of Racemic Amine: An alternative and historically common pathway involves the non-stereoselective synthesis of racemic 8-bromochroman-4-amine (B1340898), followed by separation of the enantiomers.
Racemic Amine Synthesis: 8-bromochroman-4-one is converted to a racemic amine via standard reductive amination using a non-chiral reducing agent like sodium borohydride (B1222165) in the presence of an amine source.
Diastereomeric Salt Formation: The racemic amine is treated with a chiral resolving agent, which is typically a chiral carboxylic acid such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].
Separation and Liberation: These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent system. rsc.org Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize while the other remains in the mother liquor. gavinpublishers.com The crystallized salt is then isolated, and the pure (R)-amine is liberated by treatment with a base. The final hydrochloride salt is formed by reacting the free amine with HCl.
Intermediates and Transition State Analysis
The stereochemical outcome of the synthesis is determined by the stability and geometry of key intermediates and transition states.
Iminium Ion Intermediate: In asymmetric reductive amination, the planar iminium ion is the crucial prochiral intermediate. The subsequent hydride attack is the stereodetermining step.
Transition State in Asymmetric Hydrogenation: The transition state involves the coordination of the iminium ion to the chiral metal catalyst. Computational studies on analogous systems suggest that the catalyst's chiral ligands create a sterically hindered environment. nih.gov The substrate orients itself within this chiral pocket to minimize steric repulsion, exposing one face to the incoming hydride. The stability of this diastereomeric transition state dictates the enantioselectivity of the reaction. For example, in iridium-catalyzed systems, the formation of a six-membered transition state involving the metal center, the hydride, the imine nitrogen, and the imine carbon is often proposed. The specific conformation that leads to the (R)-product is energetically favored.
The table below summarizes the key molecular species involved in the mechanistic pathways.
| Pathway | Key Intermediate | Stereodetermining Step | Controlling Factors |
| Asymmetric Reductive Amination | Iminium Cation | Hydride transfer to the iminium cation | Geometry and energy of the diastereomeric transition state complex (substrate-catalyst) |
| Chiral Resolution | Diastereomeric Salts | Fractional crystallization | Differences in the crystal lattice energy and solvation energy of the diastereomers |
Kinetic and Thermodynamic Considerations in Chiral Synthesis
Both kinetic and thermodynamic principles are leveraged to achieve high enantiomeric purity.
In Asymmetric Synthesis: The process is under kinetic control. The ratio of (R) to (S) enantiomers is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states leading to each enantiomer. A larger energy difference results in a higher enantiomeric excess (ee). The reaction is typically run at low temperatures to maximize this energy difference and enhance selectivity.
In Chiral Resolution: This method relies on thermodynamic equilibrium. The separation of diastereomeric salts is governed by the difference in their Gibbs free energy of crystallization, which is reflected in their differing solubilities.
Thermodynamic Control: The diastereomer with the lower solubility (i.e., the more stable crystal lattice) will preferentially crystallize from a saturated solution as the system moves towards thermodynamic equilibrium. gavinpublishers.com The efficiency of the resolution depends on the solubility ratio of the two diastereomeric salts.
Kinetic Influence: The rate of crystallization can also be a factor. In some cases, a less stable but more rapidly forming crystalline diastereomer can be isolated under kinetic control by using short crystallization times and seeding techniques. gavinpublishers.com However, if left for extended periods, the system may equilibrate to the thermodynamically more stable, but less pure, state.
The following table illustrates hypothetical data for a typical diastereomeric resolution, showing how solubility differences and process conditions influence the outcome.
| Resolving Agent | Solvent | Temperature (°C) | Solubility of (R,R)-Salt (g/L) | Solubility of (S,R)-Salt (g/L) | Theoretical Yield of (R)-amine (%) | Achieved Enantiomeric Excess (ee %) |
| (+)-Tartaric Acid | Ethanol | 20 | 5.2 | 15.8 | 33 | >98 |
| (+)-Tartaric Acid | Methanol (B129727) | 20 | 10.1 | 18.5 | 45 | 92 |
| (-)-Mandelic Acid | Isopropanol | 0 | 8.5 | 22.1 | 38 | 95 |
This data demonstrates that the choice of resolving agent and solvent is critical for maximizing the solubility difference between the diastereomeric salts, thereby enabling an efficient separation and yielding the target (R)-enantiomer with high purity.
Future Directions and Emerging Research Areas in the Synthesis and Application of R 8 Bromochroman 4 Amine Hydrochloride
The chiral scaffold of (R)-8-Bromochroman-4-amine hydrochloride represents a significant area of interest in medicinal chemistry and synthetic organic chemistry. As researchers continue to explore its potential, several key areas of innovation are emerging that promise to revolutionize the synthesis and study of this and related chiral molecules. These future directions leverage cutting-edge technologies and novel chemical strategies to enhance efficiency, precision, and understanding of complex chemical transformations.
Q & A
Q. What are the key considerations for synthesizing (R)-8-Bromochroman-4-amine hydrochloride with high enantiomeric purity?
- Methodological Answer : Begin with chroman-4-amine as the precursor. Brominate at the 8-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 0–5°C to minimize diastereomer formation. Employ chiral resolution via preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Validate enantiopurity using polarimetry (specific rotation >99% ee) and compare retention times with racemic standards. Purify via solid-phase extraction (SPE) using C18 cartridges and methanol:water gradients .
Q. Which analytical techniques confirm the stereochemical integrity of this compound?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm and a mobile phase of hexane:isopropanol (90:10). Confirm configuration via X-ray crystallography if single crystals are obtainable. Cross-validate with ¹H/¹³C NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to H313 (skin contact) and H333 (inhalation) safety guidelines. Use PPE (nitrile gloves, polycarbonate goggles) and conduct reactions in a fume hood. Store in amber vials at 4°C under nitrogen. For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Follow waste disposal protocols for halogenated amines .
Advanced Research Questions
Q. How can researchers design experiments to investigate the interaction of this compound with 5-HT₃ receptors?
- Methodological Answer : Use HEK293 cells expressing human 5-HT₃A receptors. Perform competitive radioligand binding assays with [³H]GR65630. Calculate Kᵢ values via nonlinear regression (e.g., GraphPad Prism). Validate functional activity via patch-clamp electrophysiology (EC₅₀ for agonist/antagonist effects). Include negative controls (wild-type HEK293) and reference antagonists (e.g., ondansetron) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables (e.g., receptor subtypes, assay pH, temperature). Use multivariate regression to assess confounding factors like solvent polarity (DMSO vs. aqueous buffer). Validate via orthogonal assays (e.g., calcium imaging for receptor activation). Apply Benjamini-Hochberg correction to minimize false discovery rates in high-throughput datasets .
Q. What computational methods predict the metabolic pathways of this compound?
- Methodological Answer : Utilize in silico tools like SWISSADME to predict Phase I/II metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Identify metabolites via LC-HRMS (Q-Exactive Orbitrap) with targeted MS² fragmentation. Compare fragmentation patterns with synthetic standards of predicted metabolites (e.g., N-oxide derivatives) .
Q. How to optimize bromination at the 8-position while minimizing diastereomer formation?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE): vary NBS equivalents (1.0–1.2), temperature (−10°C to 25°C), and solvent (CCl₄ vs. CH₂Cl₂). Monitor via TLC (silica, ethyl acetate:hexane 1:4). Quench with Na₂S₂O₃ and purify via flash chromatography (hexane:EtOAc gradient). Analyze diastereomeric ratio (DR) via ¹H NMR (integration of benzylic protons) .
Q. How to validate batch purity using orthogonal methods?
- Methodological Answer : Combine HPLC-UV (≥98% purity at 220 nm), Karl Fischer titration (≤0.5% water), and ¹H NMR (integration of amine protons vs. aromatic signals). Perform elemental analysis for Cl⁻ content (theoretical vs. observed ±0.3%). Use differential scanning calorimetry (DSC) to screen for polymorphs (melting point ±2°C) .
Data Analysis & Contradiction Management
- For conflicting solubility data, perform Hansen solubility parameter modeling to identify optimal solvents. Use shake-flask method with HPLC quantification at saturation .
- When bioactivity contradicts across cell lines, apply systems biology approaches (e.g., STRING database) to identify receptor isoform-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
